
Diallylmelamine
Overview
Description
Diallylmelamine, also known as 2,4-diamino-6-(diallylamino)-s-triazine, is an organic compound that belongs to the class of triazines. It is characterized by the presence of two allyl groups attached to the nitrogen atoms of the melamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diallylmelamine can be synthesized through the reaction of melamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the continuous addition of allyl chloride to a melamine solution, followed by purification steps to obtain the final product. The reaction conditions are optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diallylmelamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Diallylmelamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of diallylmelamine, particularly its hypotensive effects, involves its metabolism into active metabolites. These metabolites exert their effects by acting on vascular smooth muscle, leading to vasodilation and reduced blood pressure. The compound does not significantly affect cardiac output or sympathetic vasoconstrictor activity .
Comparison with Similar Compounds
Diallylamine: An organic compound with similar allyl groups but different core structure.
Melamine: The parent compound of diallylmelamine, lacking the allyl groups.
N,N-Diallyldimethylammonium chloride: A related compound used in polymer production.
Uniqueness: this compound is unique due to its combination of the triazine core with allyl groups, which imparts distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metals and its potential hypotensive effects set it apart from other similar compounds .
Biological Activity
Diallylmelamine (DAM) is a compound that has garnered attention for its biological activity, particularly in the context of its hypotensive effects and potential applications in treating hypertension. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a derivative of melamine, characterized by the presence of two allyl groups. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological research.
Pharmacological Properties
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Hypotensive Effects :
- This compound has been shown to be an effective hypotensive agent in animal models, particularly in hypertensive dogs and rats. Studies indicate that it can maintain a prolonged duration of action exceeding twenty-four hours after a single oral dose .
- The compound was initially explored for its ability to mitigate gastric side effects associated with other medications but was found to possess significant blood pressure-lowering properties .
-
Mechanisms of Action :
- The hypotensive effects of DAM are believed to be mediated through various mechanisms, including vasodilation and modulation of vascular smooth muscle tone. The exact biochemical pathways involved remain an area of ongoing research.
- A notable study indicated that the antihypertensive activity may be linked to hepatic metabolism, resulting in metabolites that exert the desired pharmacological effects .
Case Study 1: Animal Trials
In early studies conducted on dogs, this compound demonstrated a modest reduction in blood pressure. However, subsequent modifications led to the development of its N-oxidation product, DAMN-O, which was tested in human subjects but faced challenges due to side effects such as salt and water retention .
Table 1: Summary of Key Findings from Animal Studies
Study Type | Model | Dose | Outcome |
---|---|---|---|
Initial Trials | Hypertensive Dogs | Single oral dose | Prolonged hypotensive effect |
Modified Trials | Rats | Varies | Significant blood pressure reduction |
N-Oxidation Product | Humans | Varies | Modest efficacy; side effects noted |
Mechanistic Insights
The biological activity of this compound is not only limited to its hypotensive effects but also extends to potential neuroprotective properties. Research has suggested that compounds similar to this compound may influence nitric oxide pathways, which are critical for vascular health and cognitive function .
Mechanism | Description |
---|---|
Vasodilation | Relaxation of vascular smooth muscles leading to reduced blood pressure |
Nitric Oxide Pathway | Modulation of nitric oxide levels contributing to vascular health |
Hepatic Metabolism | Conversion into active metabolites influencing blood pressure regulation |
Recent Developments
Recent literature continues to explore the pharmacological potential of this compound and its derivatives. The ongoing research focuses on optimizing its structure for enhanced efficacy and reduced side effects.
Future Directions
- Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations.
- Structural Optimization : Investigating structural analogs may lead to more potent derivatives with fewer adverse effects.
Properties
IUPAC Name |
2-N,2-N-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-4H,1-2,5-6H2,(H4,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHTVIURAJBDES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059031 | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91-77-0 | |
Record name | N2,N2-Di-2-propen-1-yl-1,3,5-triazine-2,4,6-triamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diallylmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallylmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl(4,6-diamino-1,3,5-triazin-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIALLYLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGB76HFI14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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